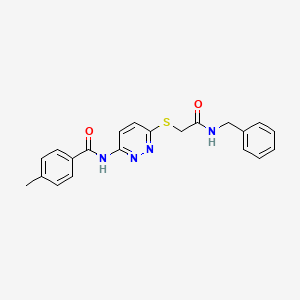

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-15-7-9-17(10-8-15)21(27)23-18-11-12-20(25-24-18)28-14-19(26)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOQHLHEYSLVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and nucleophiles like halides and alkoxides. The reaction conditions often involve moderate temperatures (25-100°C) and solvents such as DMF, dichloromethane (DCM), and ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The compound differs from structurally similar molecules by its pyridazine core. For example:

- Pyrimidin-4(3H)-one derivatives (e.g., compounds 2b and 2c in ) replace pyridazine with pyrimidinone, altering electronic distribution and hydrogen-bonding capacity.

- Benzo[b][1,4]oxazin derivatives () incorporate fused benzene and oxazine rings, offering greater planarity and rigidity, which may enhance binding to flat enzymatic pockets compared to the pyridazine-thioether scaffold .

Substituent Effects

- Thioether Linkage: The (2-(benzylamino)-2-oxoethyl)thio group in the target compound mirrors the thioether substituents in compounds 2b and 2c (). However, the benzylamino group introduces a bulky, lipophilic substituent, contrasting with nitro or tolyl groups in analogs. This may enhance membrane permeability but reduce aqueous solubility .

- 4-Methylbenzamide vs. Nitro Groups : The 4-methylbenzamide substituent at position 3 is electron-donating, unlike the electron-withdrawing nitro groups in 2b and 2c . This difference could modulate metabolic stability and interaction with electron-deficient biological targets .

Biological Activity

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyridazine derivatives known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide can be represented as follows:

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 330.4 g/mol

This compound features a pyridazine ring, which is essential for its biological activity, and a thioether linkage that enhances its pharmacological properties.

The biological activity of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is attributed to its ability to interact with various molecular targets. Pyridazine derivatives typically exhibit their effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and diabetes.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.

- Impact on Biochemical Pathways : The compound affects several biochemical pathways, contributing to its diverse pharmacological effects.

Antimicrobial Activity

Pyridazine derivatives have shown significant antimicrobial properties. Studies indicate that N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide exhibits activity against various bacterial strains, making it a potential candidate for antibiotic development.

Anticancer Properties

Research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies demonstrate that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

Study on Anticancer Activity

In a recent study, researchers synthesized several derivatives based on the pyridazine scaffold, including N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide. These derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects at low micromolar concentrations, suggesting a promising avenue for cancer therapy development.

Study on Diabetes Treatment

Another study focused on the protective effects of related compounds against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. The findings revealed that certain analogs could significantly protect β-cells from apoptosis under stress conditions, hinting at the therapeutic potential of these compounds in diabetes management .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide, and how is purity ensured?

- Synthesis Steps : Multi-step organic synthesis is typically required, starting with functionalization of the pyridazine core. For example:

Introduction of the thioether group via nucleophilic substitution.

Coupling of the benzamide moiety using carbodiimide-mediated amidation.

Final purification via high-performance liquid chromatography (HPLC) to achieve >95% purity .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., integration of benzyl protons and pyridazine ring protons). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide bonds .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing between aromatic and aliphatic regions).

- High-Resolution MS (HRMS) : Confirms molecular formula.

- Chromatography :

- Reverse-phase HPLC : Monitors purity and isolates isomers.

- Thin-layer chromatography (TLC) : Tracks reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Experimental Variables :

- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity.

- Cell Lines/Targets : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.

- Data Normalization : Include positive controls (e.g., known kinase inhibitors) and normalize to vehicle-treated samples to minimize batch effects .

Q. What computational and experimental approaches are used to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Structural Modifications :

- Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility.

- Replace metabolically labile moieties (e.g., ester-to-amide substitutions).

- In Silico Tools :

- logP Prediction : Software like MarvinSuite estimates lipophilicity.

- CYP450 Metabolism Models : Identify metabolic hotspots for stabilization .

Q. How can X-ray crystallography and molecular docking elucidate the compound’s binding mode with its target?

- Crystallography : Co-crystallize the compound with its protein target (e.g., kinase) using SHELX programs for structure refinement. Key parameters include resolution (<2.0 Å) and R-factors to ensure accuracy .

- Docking Workflow :

Generate ligand conformers with software like AutoDock Vina.

Validate poses using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. What strategies mitigate stability issues during storage or in biological matrices?

- Stability Studies :

- Forced Degradation : Expose to heat (40–60°C), light, and varying pH to identify degradation products via LC-MS.

- Long-term Storage : Store lyophilized at -80°C under argon to prevent oxidation.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.